Pt–Pt Distance and Electronic Coupling: A Structural Metric for 1D Semiconductivity
The quasi-one-dimensional nature of tetraammineplatinum(II) tetrachloroplatinate(II) is defined by a Pt–Pt distance of 3.25 Å within its linear chain . This distance is critical for electronic coupling and semiconductivity. In contrast, soluble alkyl-substituted derivatives of the form [Pt(NH2R)4][PtCl4] (R = linear alkyl) exhibit larger Pt–Pt distances, which correlate with drastically reduced electrical conductivity (<10⁻¹⁰ S/cm) . The branched derivative [Pt(NH2dmoc)4][PtCl4] retains a similar Pt–Pt distance (approx. 3.1 Å) and semiconducting behavior, but this is the exception rather than the rule for soluble analogs, underscoring the unique structural precision of the parent salt .
| Evidence Dimension | Pt–Pt distance in solid state |
|---|---|
| Target Compound Data | 3.25 Å |
| Comparator Or Baseline | [Pt(NH2R)4][PtCl4] (R = linear alkyl chain) – larger distance; [Pt(NH2dmoc)4][PtCl4] – approx. 3.1 Å |
| Quantified Difference | Larger Pt–Pt distance in alkyl derivatives correlates with conductivity drop from ~10⁻⁷ S/cm to <10⁻¹⁰ S/cm |
| Conditions | X-ray crystallography of solid-state materials |
Why This Matters
This metric is a direct predictor of 1D charge transport properties, making it a non-negotiable specification for applications in molecular electronics or anisotropic conductive films.
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